molecular formula C17H18ClN3O2 B12758649 8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane CAS No. 93181-87-4

8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane

Cat. No.: B12758649
CAS No.: 93181-87-4
M. Wt: 331.8 g/mol
InChI Key: YEDOJSAKDFPMBK-UHFFFAOYSA-N
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Description

8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(45)decane is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a chlorophenyl group, a pyridazinyl ring, and a spiro-linked azaspirodecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(45)decane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane involves its interaction with specific molecular targets. The chlorophenyl group and pyridazinyl ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane is unique due to its combination of a chlorophenyl group and a pyridazinyl ring within a spirocyclic structure.

Properties

CAS No.

93181-87-4

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

8-[6-(2-chlorophenyl)pyridazin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C17H18ClN3O2/c18-14-4-2-1-3-13(14)15-5-6-16(20-19-15)21-9-7-17(8-10-21)22-11-12-23-17/h1-6H,7-12H2

InChI Key

YEDOJSAKDFPMBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NN=C(C=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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